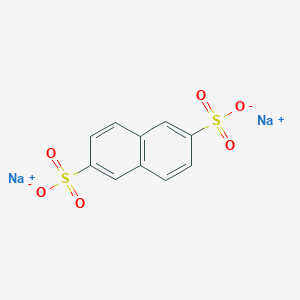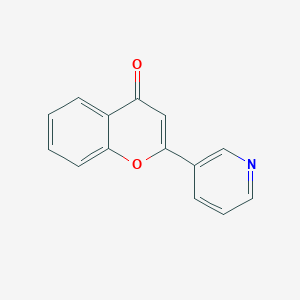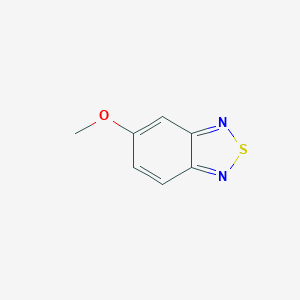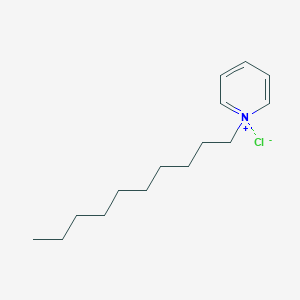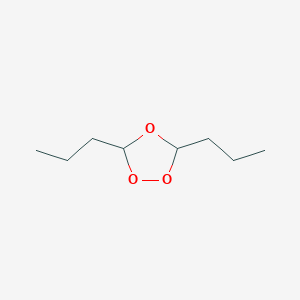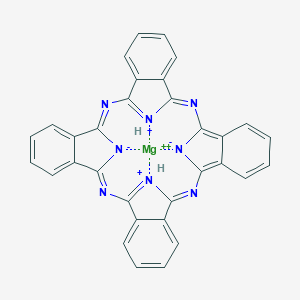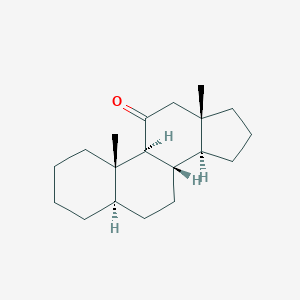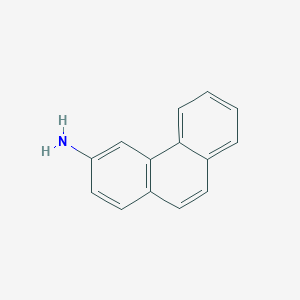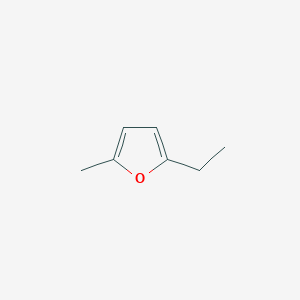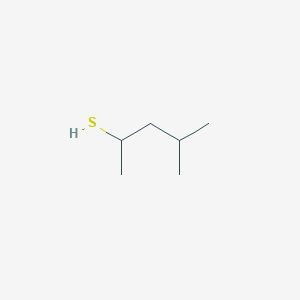
4-methylpentane-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylpentane-2-thiol is an organic compound with the molecular formula C6H14S and a molecular weight of 118.240 g/mol . It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom and an alkyl group. This compound is known for its strong, unpleasant odor, characteristic of many thiols.
Métodos De Preparación
The synthesis of 4-methylpentane-2-thiol can be achieved through several methods. One common synthetic route involves the reaction of 4-methyl-2-pentanone with hydrogen sulfide in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the thiol group . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-methylpentane-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert disulfides back to thiols. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group is replaced by another nucleophile.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields disulfides, while reduction with lithium aluminum hydride regenerates the thiol.
Aplicaciones Científicas De Investigación
4-methylpentane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.
Biology: Thiols play a crucial role in biological systems, and this compound can be used to study thiol-disulfide exchange reactions and redox biology.
Medicine: Research into thiol-based drugs often involves compounds like this compound, which can serve as models for understanding thiol reactivity and toxicity.
Mecanismo De Acción
The mechanism by which 4-methylpentane-2-thiol exerts its effects involves the reactivity of the thiol group. Thiols are known for their ability to form disulfide bonds, which are crucial in protein folding and stability. The sulfur atom in the thiol group can also participate in nucleophilic attacks, making it a versatile functional group in organic reactions .
Comparación Con Compuestos Similares
4-methylpentane-2-thiol can be compared to other thiols such as:
2-Methyl-3-pentanethiol: Similar in structure but with the thiol group on a different carbon atom.
2-Pentanethiol, 2-methyl-: Another isomer with the methyl group on the second carbon.
4-Methyl-2-pentanethiol: An isomer with the same molecular formula but different structural arrangement.
These compounds share similar chemical properties but differ in their reactivity and applications due to the position of the thiol and methyl groups.
Propiedades
Número CAS |
1639-05-0 |
|---|---|
Fórmula molecular |
C6H14S |
Peso molecular |
118.24 g/mol |
Nombre IUPAC |
4-methylpentane-2-thiol |
InChI |
InChI=1S/C6H14S/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3 |
Clave InChI |
JBCIMWBQDMBMMP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)S |
SMILES canónico |
CC(C)CC(C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


